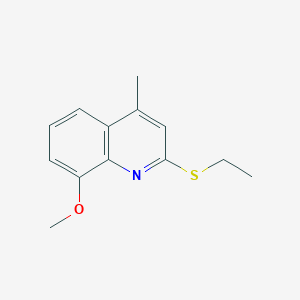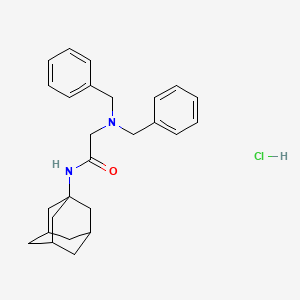![molecular formula C17H11NO4 B5205195 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid](/img/structure/B5205195.png)
8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid, also known as BMQ, is a heterocyclic compound that has gained increasing attention in scientific research due to its potential applications in various fields. BMQ has been found to possess unique physicochemical properties that make it a promising candidate for use in organic light-emitting diodes, organic semiconductors, and other optoelectronic devices. Additionally, BMQ has been shown to have potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid is not fully understood, but studies have suggested that it may act through multiple pathways. 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Additionally, 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid has been found to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid has several advantages for use in lab experiments, including its high solubility in organic solvents and its ability to form stable complexes with metal ions. However, 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in optoelectronic devices, and the exploration of its therapeutic potential for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid and to identify any potential side effects or toxicity issues.
Synthesis Methods
8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid can be synthesized through a multi-step process, starting with the reaction of 2-naphthol and 2-chlorobenzaldehyde to form 2-(2-hydroxyphenyl)benzofuran. This intermediate is then subjected to a Friedel-Crafts acylation reaction with methyl 3-oxobutanoate to yield 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid.
Scientific Research Applications
8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid has been the subject of extensive scientific research, with a particular focus on its potential therapeutic applications. Studies have shown that 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 8-hydroxy-4-methyl[1]benzofuro[3,2-b]quinoline-11-carboxylic acid has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-methyl-8-oxo-5H-[1]benzofuro[3,2-b]quinoline-11-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-8-3-2-4-11-13(17(20)21)16-15(18-14(8)11)10-6-5-9(19)7-12(10)22-16/h2-7,18H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMMMKSQWRUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=C4C=CC(=O)C=C4O3)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-8-oxo-5H-[1]benzofuro[3,2-b]quinoline-11-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5205124.png)
![N-(1-methyl-4-piperidinyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5205131.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(1-naphthyl)ethanone hydrobromide](/img/structure/B5205139.png)

![5-(4-methoxyphenyl)-2-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5205148.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclohexyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5205167.png)





![6-amino-1-benzyl-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5205211.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5205216.png)